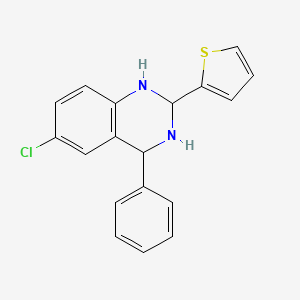
6-Chloro-4-phenyl-2-thiophen-2-yl-1,2,3,4-tetrahydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-phenyl-2-thiophen-2-yl-1,2,3,4-tetrahydroquinazoline is a heterocyclic compound that contains a quinazoline core with a thiophene ring and a phenyl groupThe presence of the thiophene ring, a sulfur-containing heterocycle, adds to its unique chemical properties and potential biological activities .
Méthodes De Préparation
The synthesis of 6-Chloro-4-phenyl-2-thiophen-2-yl-1,2,3,4-tetrahydroquinazoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzylamine with a thiophene aldehyde, followed by cyclization and chlorination steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
6-Chloro-4-phenyl-2-thiophen-2-yl-1,2,3,4-tetrahydroquinazoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions include various substituted quinazolines and thiophene derivatives .
Applications De Recherche Scientifique
6-Chloro-4-phenyl-2-thiophen-2-yl-1,2,3,4-tetrahydroquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-phenyl-2-thiophen-2-yl-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects . For example, it may act as an inhibitor of kinases or other signaling molecules, disrupting cellular processes and leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 6-Chloro-4-phenyl-2-thiophen-2-yl-1,2,3,4-tetrahydroquinazoline include other quinazoline derivatives and thiophene-containing compounds. Some examples are:
4-Phenyl-2-thiophen-2-yl-quinazoline: Lacks the chlorine atom but shares similar structural features.
6-Chloro-4-phenylquinazoline: Lacks the thiophene ring but retains the quinazoline core.
Thiophene-2-carboxaldehyde: A simpler thiophene derivative used in similar synthetic applications.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C18H15ClN2S |
|---|---|
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
6-chloro-4-phenyl-2-thiophen-2-yl-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C18H15ClN2S/c19-13-8-9-15-14(11-13)17(12-5-2-1-3-6-12)21-18(20-15)16-7-4-10-22-16/h1-11,17-18,20-21H |
Clé InChI |
XGXPGLNZVWIRHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(N2)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(dibutylamino)-4-methylphenyl]acetamide](/img/structure/B13881188.png)
![2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetonitrile](/img/structure/B13881196.png)
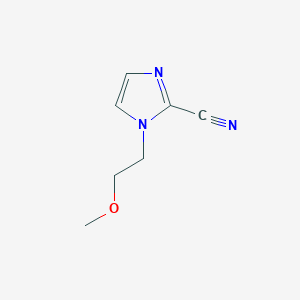

![2-[3-(3-Oxobut-1-enyl)phenyl]acetic acid](/img/structure/B13881231.png)
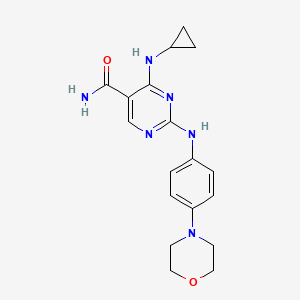
![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13881243.png)
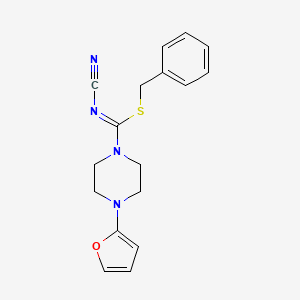
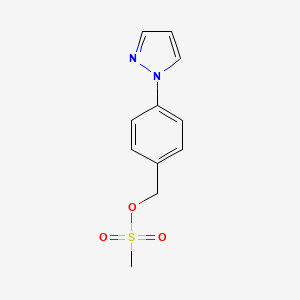
![Diethyl 2-[(4-ethylanilino)methylidene]propanedioate](/img/structure/B13881258.png)
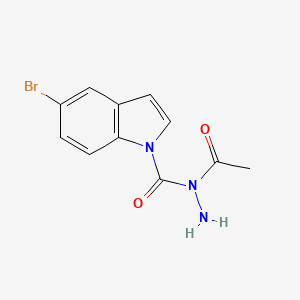
![N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13881265.png)
![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate](/img/structure/B13881271.png)

